Product packaging for Bis(chloromethyl)dimethylsilane(Cat. No.:CAS No. 2917-46-6)

Bis(chloromethyl)dimethylsilane

Cat. No.: B1265723
CAS No.: 2917-46-6
M. Wt: 157.11 g/mol
InChI Key: TVRFAOJPBXYIRM-UHFFFAOYSA-N
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Description

Contextualization within Organosilicon Compound Research

The field of organosilicon chemistry has been historically dominated by methylchlorosilanes, which are produced on a massive scale. However, the production and use of these compounds can lead to the formation of environmentally harmful byproducts like hydrogen chloride. ulaval.ca This has spurred research into alternative, "greener" synthetic pathways and the development of novel monomers that can circumvent the reliance on traditional chlorosilanes. ulaval.ca

In this context, bifunctional organosilanes like Bis(chloromethyl)dimethylsilane are of particular interest. rsc.orgnih.gov These molecules offer two points of reactivity, allowing for the construction of polymers and complex cyclic systems. The presence of the dimethylsilyl group imparts the characteristic properties of silicon, while the two chloromethyl groups provide reactive handles for a variety of chemical transformations. Research in this area is not just about creating new molecules, but also about developing more efficient and selective synthetic methods. For instance, the development of catalytic systems that can tolerate a wide range of functional groups is crucial for advancing the utility of bifunctional silanes. rsc.org The study of such compounds contributes to a deeper understanding of reaction mechanisms and the structure-property relationships in organosilicon materials.

Significance as a Building Block in Synthetic Methodologies

The synthetic utility of this compound stems directly from the reactivity of its two chloromethyl groups. nih.gov These groups can readily undergo nucleophilic substitution reactions, making the compound an excellent precursor for introducing a dimethylsilyl moiety flanked by two new functionalities.

This reactivity has been harnessed in several key areas:

Polymer Synthesis: this compound is a valuable monomer for the synthesis of silicon-containing polymers. By reacting it with difunctional nucleophiles, a variety of linear or cross-linked polymers can be produced. These polymers often exhibit enhanced thermal stability, and their properties can be tuned by the choice of the co-monomer.

Synthesis of Heterocycles: The two reactive sites on this compound make it an ideal starting material for the synthesis of silicon-containing heterocyclic compounds (silaheterocycles). These cyclic structures are of interest for their unique electronic and conformational properties and have potential applications in medicinal chemistry and materials science.

Functionalization of Molecules and Surfaces: The compound can be used to introduce the –CH2-Si(CH3)2-CH2– linker into organic molecules, thereby modifying their physical and chemical properties. researchgate.net It is also used to modify surfaces, such as silica, to alter their properties for applications in chromatography or as reinforcing fillers in composites. rsc.orgresearchgate.net The chloromethyl groups can react with surface hydroxyl groups to form stable covalent bonds. rsc.org

The ability to act as a molecular bridge between organic and inorganic materials is a key feature of organofunctional silanes. wacker.com this compound exemplifies this principle, providing a robust and versatile platform for the creation of new materials and complex molecular structures.

Interactive Data Table: Properties of this compound

Below is a summary of the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C4H10Cl2Si sigmaaldrich.com
Molecular Weight 157.11 g/mol sigmaaldrich.com
CAS Number 2917-46-6 sigmaaldrich.com
Appearance Liquid sigmaaldrich.com
Boiling Point 159-160 °C (lit.) sigmaaldrich.com
Density 1.075 g/mL at 25 °C (lit.) sigmaaldrich.com
Refractive Index n20/D 1.460 (lit.) sigmaaldrich.com
Flash Point 46 °C (closed cup) sigmaaldrich.com
InChI Key TVRFAOJPBXYIRM-UHFFFAOYSA-N sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10Cl2Si B1265723 Bis(chloromethyl)dimethylsilane CAS No. 2917-46-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(chloromethyl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10Cl2Si/c1-7(2,3-5)4-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRFAOJPBXYIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183426
Record name Bis(chloromethyl)dimethylsilane
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Molecular Weight

157.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2917-46-6
Record name Bis(chloromethyl)dimethylsilane
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Record name Bis(chloromethyl)dimethylsilane
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Record name Bis(chloromethyl)dimethylsilane
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Record name Bis(chloromethyl)dimethylsilane
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Reaction Mechanisms and Reactivity Profiles of Bis Chloromethyl Dimethylsilane

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group in bis(chloromethyl)dimethylsilane is susceptible to nucleophilic substitution reactions, where the chlorine atom is replaced by a variety of nucleophiles. These reactions are fundamental to the derivatization of this compound.

This compound readily reacts with primary and secondary amines, alcohols (typically as alkoxides), and thiols (as thiolates) to form the corresponding substituted products. These reactions proceed via a standard SN2 mechanism, where the nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.

The reaction with amines leads to the formation of N-substituted aminoalkyl dimethylsilyl derivatives. Depending on the stoichiometry, either one or both of the chloromethyl groups can be substituted, leading to mono- or bis(aminomethyl)dimethylsilane products. These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride formed.

Similarly, reactions with alcohols or phenols, usually in the form of their corresponding sodium or potassium salts (alkoxides or phenoxides), yield alkoxy- or aryloxymethyl-substituted silanes. The use of a strong base is crucial to deprotonate the alcohol, forming a more potent nucleophile.

Substitution with thiols follows a similar pathway, resulting in the formation of thiomethyl-substituted silanes. Thiolates are powerful nucleophiles and react efficiently with the chloromethyl groups to form stable carbon-sulfur bonds.

NucleophileReagent ExampleProduct Type
Primary AmineR-NH₂(R-NH-CH₂)₂Si(CH₃)₂
Secondary AmineR₂NH(R₂N-CH₂)₂Si(CH₃)₂
AlcoholR-OH (with base)(R-O-CH₂)₂Si(CH₃)₂
ThiolR-SH (with base)(R-S-CH₂)₂Si(CH₃)₂

This table provides a general representation of the reaction products.

The reactivity of the chloromethyl group in this compound is influenced by both steric and electronic factors. The silicon atom, being less electronegative than carbon, can have a slight electron-donating effect on the chloromethyl group through hyperconjugation, which can modulate the reactivity of the C-Cl bond.

Steric hindrance around the reactive center can significantly impact the rate of nucleophilic substitution. Bulky nucleophiles will react more slowly than smaller ones due to increased steric repulsion in the transition state. Similarly, the dimethylsilyl group itself contributes to the steric environment of the chloromethyl groups. While less bulky than a tert-butyl group, it still presents a degree of steric hindrance that can influence the approach of the nucleophile. In reactions with chlorosilanes, the substituents at the silicon center are known to control the reaction rate through their inductive and steric effects. researchgate.net

Grignard Coupling Mechanisms and Product Distribution

The reaction of this compound with magnesium to form a Grignard reagent opens up a different set of reactive pathways, leading to a variety of products through both intramolecular and intermolecular processes.

In the presence of magnesium in a suitable solvent like tetrahydrofuran (B95107) (THF), this compound can form a mono-Grignard reagent, ClCH₂Me₂SiCH₂MgCl. researchgate.net The formation of a di-Grignard reagent is less common and often requires specific reaction conditions due to the high reactivity of the initially formed mono-Grignard species. The mono-Grignard reagent is a key intermediate that can participate in subsequent coupling reactions. researchgate.net

A significant intramolecular pathway for the mono-Grignard reagent of this compound involves the formation of a highly reactive silacyclopropane (B577268) intermediate. researchgate.net This occurs through an intramolecular nucleophilic attack of the Grignard carbanion on the adjacent chloromethyl group, with the expulsion of magnesium chloride. This transient silacyclopropane can then undergo further reactions, such as ring-opening polymerization initiated by nucleophilic attack from another Grignard reagent molecule. researchgate.net Trapping experiments have provided evidence for the existence of these silacyclopropane intermediates. researchgate.net

The Grignard reaction of this compound is characterized by a competition between intermolecular and intramolecular reaction pathways, leading to a complex product distribution. researchgate.net

The intermolecular pathway involves the reaction of the mono-Grignard reagent with other molecules, such as unreacted this compound or other added electrophiles like trimethylchlorosilane. researchgate.net This leads to the formation of linear or branched organosilicon compounds. For instance, the reaction with trimethylchlorosilane can yield Me₂Si(CH₂SiMe₃)₂. researchgate.net

The intramolecular pathway, proceeding through the silacyclopropane intermediate, can lead to the formation of cyclic compounds or polymers. researchgate.net The relative contribution of these competing pathways is influenced by reaction conditions such as reactant concentrations and the nature of any trapping agents present. researchgate.net For example, increasing the molar ratio of an external electrophile like trimethylchlorosilane can favor the intermolecular C-Si coupling over the intramolecular C-C coupling that leads to polymerization. researchgate.net The reaction of bis(chloromethyl)diorganosilanes with diorganodichlorosilanes can also lead to the formation of 1,3-disilacyclobutanes, with yields being influenced by steric hindrance on the silicon atoms of the dichlorosilane (B8785471). koreascience.kr The choice of Grignard reaction protocol, such as normal addition (silane added to Grignard) versus reverse addition (Grignard added to silane), can also be used to influence the product distribution. gelest.com

Reaction PathwayKey IntermediateMajor Product Type(s)Influencing Factors
Intermolecular CouplingClCH₂Me₂SiCH₂MgClLinear/branched organosilanes, 1,3-disilacyclobutanesHigh concentration of external electrophiles, steric hindrance
Intramolecular CyclizationSilacyclopropanePolydiorganosilapropanes, cyclic compoundsLower concentration of external electrophiles

This table summarizes the competing pathways in the Grignard reaction of this compound.

Oxidation and Reduction Pathways of the Silicon Center

The reactivity of the silicon center in this compound is integral to its chemical behavior, although direct oxidation and reduction pathways of the silicon atom in the parent molecule are not extensively documented in standalone studies. However, the silicon moiety's influence is evident in the redox properties of its derivatives.

The stability of the Si-C bond is a critical factor. psu.edu Silicon's inability to form stable multiple bonds (pπ-pπ bonding) in the same way as carbon limits the types of direct redox reactions seen at the silicon center compared to carbon analogues. psu.edu

Radical Reaction Pathways in Catalytic Systems

This compound has demonstrated significant utility in radical reaction pathways, particularly within catalytic systems. Its structure is conducive to the formation of carbon-centered radicals, which can then participate in a variety of synthetic transformations.

A notable application of this compound is in excited-state palladium catalysis. kaust.edu.sa This process is highly effective for generating alkyl radicals from stable alkyl chlorides, a task that is typically challenging. kaust.edu.sa Under visible light irradiation, a palladium(0) complex is excited to a more potent reductant, which can then activate the C-Cl bond.

The mechanism is proposed to involve a single electron transfer (SET) from the photoexcited palladium(0) catalyst to the alkyl chloride. kaust.edu.salouisville.edu This transfer results in the formation of a carbon-centered radical and a Pd(I) species. kaust.edu.sa this compound shows excellent reactivity in these systems, which is attributed to the stability of the resulting carbon-centered radical adjacent to the silicon atom. kaust.edu.sa This stability facilitates the activation of the otherwise unreactive C(sp³)–Cl bond at room temperature. kaust.edu.sa

The general pathway can be summarized as:

Photoexcitation of a Pd(0) complex.

Single Electron Transfer (SET) to this compound.

Formation of a (chloromethyl)dimethylsilylmethyl radical and a Pd(I) complex.

Subsequent reaction of the radical in cascade alkylation/cyclization reactions. kaust.edu.sa

Table 1: Reactivity of Various Alkyl Halides in Excited-State Palladium Catalysis This table is based on findings that highlight the comparative reactivity of different substrates in similar catalytic systems.

SubstrateBond TypeObserved Reactivity/YieldReference
This compoundPrimary C(sp³)–ClExcellent reactivity kaust.edu.sa
(Chloromethyl)dimethylphenylsilanePrimary C(sp³)–ClExcellent reactivity kaust.edu.sa
(Chloromethyl)trimethylsilanePrimary C(sp³)–ClExcellent reactivity kaust.edu.sa
Generic Alkyl BromidesC(sp³)–BrGenerally more facile activation than chlorides, but can result in lower yields in specific cascade reactions. kaust.edu.sa
ChlorocyclopentaneSecondary C(sp³)–ClReactive under excited-state Pd catalysis. kaust.edu.sa

The generation of carbon-centered radicals from this compound is a key step in its utility in catalysis. The stability of the radical formed upon cleavage of a C-Cl bond is a significant factor. The presence of the silicon atom adjacent to the radical center (an α-silyl radical) contributes to this stability. kaust.edu.sa

These carbon-centered radicals can be generated through various methods, including atom-transfer reactions. tandfonline.com In the context of palladium catalysis, the single electron transfer from the excited catalyst is the initiating step. kaust.edu.sa Once formed, these radicals are versatile intermediates for C-C bond formation. For example, they can participate in cascade reactions with N-arylacrylamides to synthesize complex heterocyclic structures like oxindoles and isoquinolinediones. kaust.edu.sa

The Grignard reactions of this compound also suggest the involvement of radical pathways, alongside more conventional ionic mechanisms, leading to both intermolecular and intramolecular coupling products. researchgate.net

Chelation and Coordination Phenomena in Organosilicon Reactions

This compound is a valuable building block for the synthesis of multidentate ligands capable of chelation and coordination with metal ions. The two chloromethyl groups provide reactive sites for introducing coordinating functionalities.

Numerous studies have demonstrated the conversion of this compound into ligands for various metal complexes. A common strategy involves a Williamson ether synthesis, where the chloromethyl groups react with hydroxyl-containing precursors. For example, reaction with p-hydroxybenzaldehyde yields a silicon-containing dialdehyde, which can then be condensed with diamines to form polyazomethine ligands. tandfonline.comtandfonline.com These ligands can subsequently coordinate with metal ions like Co(II), Cu(II), and Zn(II). tandfonline.com

Similarly, it has been used to synthesize Schiff base ligands by reacting its derivatives with compounds like salicylaldehyde (B1680747) or substituted anilines. sci-hub.redresearchgate.net These multidentate ligands, featuring a flexible dimethylsilane (B7800572) spacer, can form stable complexes with transition metals. The Si-C bonds and the dimethylsilyl group often impart desirable properties to the resulting complexes, such as improved solubility and specific geometric arrangements. tandfonline.com

The compound has also been employed in the synthesis of N-heterocyclic carbene (NHC) ligands. Reaction with 1-methylbenzimidazole (B167850) yields a bis(benzimidazolium) salt, which is a precursor to a chelating bis(NHC) ligand. core.ac.uk These ligands are crucial in homogeneous catalysis. Furthermore, it serves as a starting material for bicyclic silaheterocycles that can act as ligands. researchgate.net

Table 2: Examples of Ligands and Complexes Derived from this compound

Starting MaterialReactant(s)Resulting Ligand/Complex TypeApplication/FeatureReference
This compoundp-Hydroxybenzaldehyde, then a diamineSilicon-containing polyazomethinesCoordination with Co(II), Cu(II), Zn(II) tandfonline.comtandfonline.com
This compoundSalicylaldehyde derivativesSchiff base ligandsFluorescent materials sci-hub.red
This compound1-MethylbenzimidazoleBis(benzimidazolium) salt (NHC precursor)Homogeneous catalysis core.ac.uk
This compound3-Aryl-5-mercapto-1,2,4-triazolesBicyclic silaheterocyclesPotential sila-drugs researchgate.net
This compound3,5-Dichlorosalicylaldehyde, 2-aminophenolBis-imine ligand precursor for platinum complexesCoordination chemistry researchgate.net

Advanced Applications in Polymer and Materials Science

Precursor for Silicone Polymers and Related Materials

The bifunctional nature of bis(chloromethyl)dimethylsilane makes it a key starting material for a range of silicon-based macromolecules, including silicone polymers, silsesquioxanes, and other functionalized silanes.

This compound can function as a monomer in the synthesis of carbosilane polymers, which feature a backbone of alternating silicon and carbon atoms. Through reactions like the Grignard coupling, where it reacts with magnesium, it can undergo polymerization. mdpi.com This process can lead to the formation of polymers containing repeating dimethylsilmethylene units (-Si(CH3)2CH2-). mdpi.com The Grignard reactions involving this compound can produce both intermolecular C-Si coupling and intramolecular C-C coupling products, resulting in polymeric chains. mdpi.com For instance, its reaction with magnesium and subsequent coupling can yield polymeric products with the general formula Me3SiCH2(SiMe2CH2CH2)n R. mdpi.com

One of the significant applications of this compound is as a cross-linking agent for various polymers, including silicones and polyurethanes. The two chloromethyl groups are highly reactive and can form strong covalent bonds with different polymer chains. This reaction creates a more rigid and stable three-dimensional network structure within the material, enhancing its mechanical and thermal properties.

Silsesquioxanes are a class of organosilicon compounds with a cage-like structure, represented by the general formula (RSiO1.5)n. They are of significant interest for developing advanced hybrid materials. While the synthesis of silsesquioxanes typically involves the hydrolysis and condensation of organotrichlorosilanes or other silanols, this compound serves as a fundamental organosilicon building block that could potentially be chemically modified to form such complex structures. mdpi.comumich.edu

The reactivity of its chloromethyl groups makes this compound an excellent precursor for a variety of functionalized silanes and silane (B1218182) coupling agents. These agents are crucial for improving adhesion and compatibility between organic polymers and inorganic materials in composites, adhesives, and coatings. The chloromethyl groups can be substituted through reactions with nucleophiles to introduce a wide range of functionalities. For example, the Grignard reaction of this compound with trimethylchlorosilane yields bis(trimethylsilylmethyl)dimethylsilane. mdpi.com This demonstrates its utility in creating more complex, functional organosilane molecules.

Table 1: Examples of Functionalized Silanes Derived from this compound Reactions

Reactant(s) Resulting Functionalized Silane Application/Significance Source
Magnesium (Mg), Trimethylchlorosilane Bis(trimethylsilylmethyl)dimethylsilane Synthesis of complex organosilanes mdpi.com
Magnesium (Mg), Dimethyldichlorogermane 1,1,3,3-Tetramethyl-1-sila-3-germacyclobutane Synthesis of mixed heteroatomic cyclic compounds mdpi.com
Magnesium (Mg), Diorganodichlorosilanes 1,1,3,3-Tetraorgano-1,3-disilacyclobutanes Precursors to carbosilane polymers mdpi.comsigmaaldrich.com

Role in the Synthesis of Carbosilanes and Silacyclopropanes

This compound is instrumental in the synthesis of carbosilanes, particularly cyclic structures like disilacyclobutanes and highly strained silacyclopropanes. These reactions often proceed via organometallic intermediates.

The Grignard coupling reaction of this compound with various diorganodichlorosilanes is a key method for producing 1,3-disilacyclobutanes. sigmaaldrich.com These four-membered rings containing alternating silicon and carbon atoms are valuable monomers for the ring-opening polymerization to produce polycarbosilanes. The yields of these cyclic compounds can be moderate to good, although they are sensitive to steric hindrance from substituents on the reacting silanes. sigmaaldrich.com

Table 2: Synthesis of 1,3-Disilacyclobutanes via Grignard Coupling

Bis(chloromethyl)silane Precursor Dichlorosilane (B8785471) Reactant Resulting 1,3-Disilacyclobutane Yield Source
(ClCH2)2SiMe2 Me2SiCl2 1,1,3,3-Tetramethyl-1,3-disilacyclobutane 50% sigmaaldrich.com
(ClCH2)2SiMe2 MePhSiCl2 1,3,3-Trimethyl-1-phenyl-1,3-disilacyclobutane 42% sigmaaldrich.com
(ClCH2)2SiMePh Me2SiCl2 1,1,3-Trimethyl-3-phenyl-1,3-disilacyclobutane 48% sigmaaldrich.com
(ClCH2)2SiMe2 Ph2SiCl2 1,1-Dimethyl-3,3-diphenyl-1,3-disilacyclobutane 18% sigmaaldrich.com

Research has shown that the reaction of bis(chloromethyl)diorganosilanes with magnesium can lead to the formation of a highly strained silacyclopropane (B577268) intermediate through an intramolecular C-C coupling mechanism. mdpi.com This transient three-membered ring is highly reactive. Evidence for its formation comes from trapping experiments. For instance, when the Grignard reaction of bis(chloromethyl)diphenylsilane is carried out in the presence of deuterated methanol (B129727) (CD3OD), a ring-opened product, Ph2Si(OCD3)(CH2CH2D), is isolated, which confirms the existence of the silacyclopropane intermediate. mdpi.com This pathway competes with intermolecular coupling reactions and is a key finding in the chemistry of strained organosilicon rings. mdpi.com

Development of Siloxane-Free Silicon-Based Copolymers

Polydimethylsiloxane (B3030410) (PDMS) is a widely used silicon-based polymer known for its flexibility, thermal stability, and biocompatibility. However, its strong hydrophobicity can lead to limitations, such as the non-specific adsorption of proteins and other biomolecules in medical devices. To address this, research has focused on developing copolymers that integrate hydrophilic segments, like poly(ethylene glycol) (PEG), with silicon-based units.

The creation of copolymers that incorporate discrete dimethylsilane (B7800572) units with poly(ethylene glycol) chains offers a "siloxane-free" alternative to traditional PDMS-PEG block copolymers. A potential synthetic route to these materials involves the polycondensation of this compound with a poly(ethylene glycol) diol. In this Williamson ether-type synthesis, the hydroxyl end-groups of the PEG chains would displace the chloride on the chloromethyl groups of the silane monomer, forming ether linkages and building the copolymer chain.

More commonly, the literature describes the synthesis of amphiphilic block copolymers where a pre-formed polydimethylsiloxane (PDMS) block is chemically linked to a poly(ethylene glycol) (PEG) block. specificpolymers.com These are typically synthesized via controlled polymerization techniques like atom transfer radical polymerization (ATRP) or by the reaction of functionalized end-groups on the respective polymer blocks. researchgate.netrsc.org

The primary motivation for creating silicon-based copolymers with PEG is to modulate the surface properties of the material, moving from the hydrophobic nature of PDMS to a more hydrophilic character. specificpolymers.com Pure PDMS surfaces are prone to the non-specific adsorption of proteins and cells, which is a significant drawback in biomedical applications like microfluidics and implants. researchgate.netnih.gov

By incorporating hydrophilic PEG chains, the resulting copolymer surface can resist this biofouling. specificpolymers.comnih.gov The PEG segments create a hydrated layer at the material's surface that sterically hinders the approach and adsorption of proteins. This addresses a key limitation of PDMS while retaining some of the desirable bulk properties of silicon-based polymers, such as flexibility and gas permeability. researchgate.netchemrxiv.org Copolymers of PEG and silicones have been shown to significantly reduce the levels of fouling from organisms like bacteria and algae compared to pure PDMS coatings. nih.govnih.gov

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique where analytes are extracted from a sample by adsorbing onto a coated fiber. mdpi.commdpi.com The choice of coating is critical as it determines the selectivity of the extraction. While standard PDMS coatings are effective for nonpolar analytes, they are less efficient for polar compounds.

To enhance the extraction of polar analytes, fibers coated with more polar materials are required. Poly(ethylene glycol) has been investigated extensively as a coating for this purpose due to its polarity. google.com The development of novel "siloxane-free silicon-based copolymers" for use in in-tube solid-phase microextraction has been reported, highlighting the drive to create new materials with tailored selectivity for specific analytical challenges. researchgate.net Copolymers that combine the robustness of a silicon-based structure with the polarity of PEG can offer unique selectivity profiles, potentially bridging the gap between purely nonpolar and purely polar SPME phases.

Application as Selectivity Control Agents in Polymerization Catalysis

In the production of polyolefins like isotactic polypropylene, Ziegler-Natta catalysts are of paramount importance. The performance of these catalysts, particularly their stereoselectivity, is heavily influenced by the addition of organic Lewis bases known as electron donors or selectivity control agents (SCAs). researchgate.netrsc.org

Electron donors can be classified into two types: internal donors and external donors. mdpi.commdpi.com

Internal Donors (IDs) are incorporated during the synthesis of the solid catalyst component, which typically consists of a titanium compound on a magnesium chloride support. nih.gov The ID is believed to influence the distribution of titanium active sites on the support, deactivating non-stereospecific sites and thus enhancing the polymer's isotacticity. rsc.org

External Donors (EDs) are added to the polymerization reactor along with the organoaluminum co-catalyst. buct.edu.cn They work in concert with the internal donor to further increase stereoselectivity, often by converting non-specific active sites into isospecific ones or by poisoning remaining atactic sites. researchgate.netrsc.org Silane compounds are a widely used class of external donors. mdpi.com

A derivative of this compound, bis(benzoyloxy)dimethylsilane (SDE) , has been developed and studied as a non-phthalate selectivity control agent, serving as both an internal and external donor. rsc.orgresearchgate.net This silyl (B83357) diol ester is synthesized from this compound and a benzoate (B1203000) salt. rsc.org

When used as an internal donor , the amount of SDE incorporated into the MgCl₂-supported catalyst has a direct impact on performance. Research shows that an optimal concentration of SDE as an ID can produce a catalyst with good activity and isotacticity even without an external donor. rsc.org

Table 1: Effect of SDE as an Internal Donor on Propylene Polymerization Polymerization Conditions: Temperature = 70 °C, Time = 1 h, Cocatalyst = Triethylaluminum (TEA), without External Donor.

Catalyst ID Content (mmol) Activity (kg PP/g Cat) Isotacticity (%)
A₁ 0.05 9.8 85.3
A₂ 0.10 12.3 89.2
A₃ 0.15 15.1 91.5
A₄ 0.20 13.5 90.1

Data sourced from Gholami et al. (2019). rsc.org

When SDE was tested as an external donor in combination with a standard phthalate-containing catalyst, it demonstrated a significant increase in the catalyst's hydrogen response. rsc.org This is a crucial industrial parameter, as hydrogen is used to control the molecular weight of the polymer. A higher hydrogen response means that less hydrogen is needed to achieve a target melt flow rate, which can improve process efficiency. Compared to conventional alkoxy silane external donors, SDE led to a greater than 40% increase in hydrogen response without negatively affecting catalyst activity or the thermal properties of the resulting polymer. rsc.orgresearchgate.net

Influence on Catalyst Performance and Polymer Properties

The incorporation of silicon-containing compounds, such as silyl groups, into polymer formulations can significantly influence both the activity of the curing catalysts and the final properties of the material. While specific studies detailing the direct use of this compound as a catalyst modifier are not prominent, the general effects of silane additives are well-documented and provide a framework for understanding its potential impact.

General Research Findings:

Impact on Crosslink Density: In silylated polymer systems, such as silyl-terminated polyurethanes (STPUs) and polyethers (STPEs), the final polymer matrix properties are heavily dependent on the crosslink density. Current time information in Bangalore, IN. Silane additives can react with the polymer termini, affecting the degree of crosslinking and thus influencing mechanical properties like tensile strength and elongation. Current time information in Bangalore, IN.

Catalyst Interaction: The choice of catalyst is critical in these systems. Catalysts like dibutyltin (B87310) dilaurate are often used, and their performance can be modulated by the presence of different silanes. Current time information in Bangalore, IN. The reactivity of the silane's functional groups can either enhance or interfere with the catalytic cycle. For instance, in some systems, silyl groups can act as Lewis acids, coordinating with other species in the reaction and influencing the catalytic pathway. nih.gov

Silylene Ligands in Catalysis: In more advanced applications, silylenes (divalent silicon compounds) can serve as ligands for transition metals, creating highly active catalysts. nih.gov For example, bis(silylene) iron(II) chloride complexes have demonstrated the highest reported turnover numbers for dinitrogen silylation among silylene transition-metal catalysts. nih.gov This highlights the profound effect that silicon's chemical environment can have on catalytic performance.

Property Tailoring: Ultimately, the strategic selection of silane additives and catalysts allows for the precise tailoring of polymer characteristics. Current time information in Bangalore, IN. Properties ranging from adhesion and curing speed to hydrolytic stability and UV resistance can be finely tuned. Current time information in Bangalore, IN.

While this compound is primarily a synthon, its incorporation into a polymer backbone would introduce dimethylsilyl units that could influence catalyst interactions and the final network structure based on these established principles.

Integration into Photodegradable Polyureas for Microelectronics

A significant application of this compound is in the design of novel photodegradable polymers for specialized uses like photolithography in the microelectronics industry. By incorporating silicon-containing units into a polymer backbone, materials with enhanced sensitivity to light can be developed.

Researchers have successfully designed and synthesized N-phenyl aromatic polyureas that contain bis[(N,N'-diphenylureylene)methyl]silane units in their main chain. These polymers were prepared through the copolymerization of bis(anilinomethyl)dimethylsilane (a derivative of this compound) and dianilino-p-xylene with 4,4'-methylenebis(phenylisocyanate).

Key Research Findings:

The resulting silicon-containing polyureas were obtained in high yields of 88-93%.

Crucially, their photodegradability was found to be 10.1 times higher than that of structurally similar polymers that lacked the silyl unit.

The degradation mechanism involves a single-electron transfer between the silyl and carbonyl groups, followed by silyl group migration and solvolysis.

These advanced materials are considered to have high potential value for applications in photolithography and other microelectronic processes due to their enhanced degradation characteristics.

Table 1: Comparison of Polymer Photodegradability

Polymer Type Relative Photodegradability Yield
Polyurea with silyl unit 10.1 88-93%
Polyurea without silyl unit 1.0 N/A

Other Specialized Polymeric Systems

The synthesis of poly(silapropanes) typically proceeds through methods like the Wurtz coupling of dihalosilanes. The use of a non-cyclic starting material like this compound for a Ring-Opening Polymerization (ROP) to produce poly(silapropanes) is not a conventional or well-documented synthetic route. ROP, by its nature, requires a cyclic monomer. Therefore, the direct polymerization of this compound via ROP to yield poly(silapropanes) is not chemically feasible. An indirect route would necessitate first converting the molecule into a suitable cyclic monomer, a process not commonly described in the literature for this specific precursor.

The synthesis of a 1,3-disilacyclobutane ring system, specifically 1,1,3,3-tetramethyl-1,3-disilacyclobutane, from this compound would require an intramolecular reductive coupling reaction (e.g., using an active metal like magnesium or sodium). However, this specific intramolecular cyclization is not a widely reported or standard procedure in the scientific literature. While various substituted 1,3-disilacyclobutanes are known, such as 1,1,3,3-tetrachloro-1,3-disilacyclobutane, their synthesis does not typically start from this compound. nih.gov The decomposition and ring-opening reactions of the 1,3-disilacyclobutane ring are more extensively studied than its formation from this particular acyclic precursor.

The preparation of phenylenebis(silanediyl triflates) from this compound is not a directly documented synthetic pathway in the reviewed literature. However, a hypothetical route can be proposed based on established organosilicon reactions. This would likely involve a multi-step process:

Grignard Formation: Conversion of the chloromethyl groups of this compound to their corresponding Grignard reagents, (chloromagnesiummethyl)dimethylsilyl-methylmagnesium chloride.

Coupling: Reaction of this di-Grignard reagent with a suitable dihalobenzene (e.g., 1,4-dibromobenzene) in a coupling reaction to form a phenylene-bridged disilane.

Conversion to Silyl Chloride: The resulting intermediate would need to be converted to a dichlorosilane derivative.

Triflation: Finally, reaction of the silyl chloride with a triflating agent, such as triflic acid or a silver triflate, would yield the target phenylenebis(silanediyl triflate).

This proposed sequence is illustrative of how such a synthon could be constructed, but it is not a standard reported application for this compound.

This compound is not itself a monomer for Ring-Opening Polymerization (ROP) due to its acyclic structure. However, its bifunctional nature allows it to be used in conjunction with ROP to create hybrid materials. Functional chlorosilanes are often used as terminating agents in anionic ROP of cyclic siloxanes like hexamethylcyclotrisiloxane (B157284) (D3).

In such a process, living polymer chains, initiated by reagents like butyllithium, can be end-capped with a molecule like this compound. This would result in a polymer chain with a reactive chloromethyl group at its end (or, if used to couple two chains, in the center). This reactive handle can then be used for subsequent post-polymerization modifications, such as grafting other polymer chains or attaching functional molecules, leading to the creation of complex hybrid block copolymers or functionalized polysiloxanes.

Table of Compounds Mentioned

Compound Name
This compound
Bis(anilinomethyl)dimethylsilane
dianilino-p-xylene
4,4'-methylenebis(phenylisocyanate)
dibutyltin dilaurate
1,1,3,3-tetrachloro-1,3-disilacyclobutane
1,1,3,3-tetramethyl-1,3-disilacyclobutane
hexamethylcyclotrisiloxane (D3)
butyllithium

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

A thorough search of scientific databases and academic publications did not yield any specific DFT studies centered on bis(chloromethyl)dimethylsilane. Research in this area tends to focus on related organosilanes or on the products derived from this compound, rather than the starting material itself. For instance, while DFT calculations have been performed on nickel N-heterocyclic carbene complexes and other derivatives synthesized using this compound, the computational analysis of the silane (B1218182) itself is not the primary focus of these studies.

General DFT studies on organosilanes have investigated aspects such as the stability of the silicon-carbon (Si-C) bond. These studies have calculated properties like proton affinity and the energy of carbanions to predict the likelihood of Si-C bond cleavage under different chemical conditions. However, these investigations have been conducted on a range of organosilane precursors and have not specifically included this compound in their analyses.

There is no available research that specifically uses DFT to predict the reactivity and reaction pathways of this compound. Such studies would be valuable for understanding its chemical behavior, for example, in the Grignard reactions it is known to undergo.

No literature could be found that details the modeling of transition states or the steric effects of this compound using DFT. This type of analysis would provide significant insight into the mechanisms of its reactions.

While experimental data on the physical and chemical properties of this compound are available from commercial suppliers and chemical databases, there are no published studies that provide a comparative structural analysis using DFT calculations. Such a comparison would be instrumental in validating theoretical models and providing a deeper understanding of its molecular geometry.

Molecular Dynamics Simulations

Similar to the lack of DFT studies, there is a clear absence of published research employing molecular dynamics simulations to investigate this compound. MD simulations are crucial for understanding the dynamic behavior of molecules, including their interactions with solvents, which can significantly influence reaction rates and outcomes.

No specific molecular dynamics simulations assessing the interactions between this compound and various solvents have been documented. This area of research would be particularly relevant for optimizing reaction conditions.

Consequently, without studies on solvent interactions, there is no research available that uses molecular dynamics to guide the selection of solvents for optimizing the reaction rates of this compound.

Møller-Plesset Perturbation Theory (MP2) Calculations

Møller-Plesset perturbation theory (MP) is a post-Hartree-Fock ab initio method used in computational chemistry to account for electron correlation. wikipedia.org The Hartree-Fock (HF) method, while a foundational approach, approximates the many-electron wavefunction as a single Slater determinant and neglects the dynamic correlation between electrons. numberanalytics.comsmu.edu MP theory improves upon the HF method by treating this electron correlation as a perturbation to the HF Hamiltonian, systematically adding corrections in a series. wikipedia.orgnumberanalytics.com

The most common level of theory used is the second-order (MP2), which offers a good balance between computational cost and accuracy, capturing the most significant part of the correlation energy beyond the HF approximation. wikipedia.orgnumberanalytics.comq-chem.com The total electronic energy at the MP2 level is the sum of the Hartree-Fock energy and the second-order energy correction. wikipedia.org Higher-order calculations like MP3 and MP4 are also possible but are more computationally demanding and are typically reserved for smaller systems. wikipedia.orgq-chem.com

While specific MP2 calculation data tables for this compound are not prevalent in readily available literature, this level of theory is essential for accurately modeling organosilicon compounds. It is particularly useful for studying reaction mechanisms and the subtle electronic effects that substituents, such as the chloromethyl groups, have on the molecular structure and the central siloxane linkage. hydrophobe.org Theoretical calculations, often employing methods like MP2 or Density Functional Theory (DFT), are crucial for understanding phenomena such as the fragmentation of siloxane bonds under specific reaction conditions. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader and his research group, provides a rigorous method for defining atoms and chemical bonds based on the topology of the observable electron density, ρ(r). This approach allows for the partitioning of a molecule into atomic basins and the characterization of interatomic interactions through the analysis of critical points in the electron density.

A key element in QTAIM is the bond critical point (BCP), a location between two nuclei where the electron density is at a minimum along the internuclear path but a maximum in the perpendicular directions. The properties at the BCP, such as the value of the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the chemical bond.

Theoretical studies on related siloxane compounds demonstrate that the Si-O bond possesses unique characteristics. It has a significant ionic character due to the large electronegativity difference between silicon and oxygen, but also a degree of covalent character. mdpi.com QTAIM analysis would quantify this by examining the ρ and ∇²ρ values at the Si-O BCP. Furthermore, QTAIM can elucidate the influence of the electron-withdrawing chloromethyl groups on the electron density distribution throughout the molecule, particularly on the polarity and strength of the Si-C and Si-O bonds.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonds, which correspond closely to Lewis structures. uni-muenchen.dewikipedia.org This method provides insights into hybridization, atomic charges, and, crucially, the stabilizing effects of electron delocalization through donor-acceptor interactions. wikipedia.orgrsc.org

In the context of this compound, NBO analysis is particularly well-suited to investigate the nature of the Si-O siloxane bond. A key feature of siloxanes is the partial double-bond character arising from the interaction between the non-participating p-orbitals of the oxygen atom and the vacant d-orbitals of the silicon atom (pπ → dπ interaction). mdpi.com NBO analysis can quantify this interaction by calculating the second-order perturbation energy (E(2)) associated with the delocalization of electron density from the oxygen lone pair (donor NBO) to the silicon's antibonding orbitals (acceptor NBOs). wikipedia.org

Theoretical studies on 1,3-bis(chloromethyl)tetramethyldisiloxane, a closely related compound, highlight the influence of the electronegative chlorine atoms. mdpi.com These atoms attract electron density from the C-Si bond, which in turn enhances the donation from the oxygen lone pairs into the silicon d-orbitals. mdpi.com This strengthens the pπ → dπ conjugation, giving the siloxane bond a more pronounced double-bond character compared to its undisturbed state. mdpi.com NBO analysis would represent this as a significant stabilization energy between the oxygen lone pair (LP(O)) and the Si-C antibonding orbitals (σ*(Si-C)).

Interactive Table: NBO Donor-Acceptor Interactions in a Substituted Disiloxane
Donor NBO Acceptor NBO Interaction Type E(2) (kcal/mol) Implication
LP (O) σ* (Si-C) Hyperconjugation High Strong electron delocalization from oxygen to the Si-C antibond, influenced by the chloromethyl group.
σ (C-H) σ* (Si-C) Hyperconjugation Moderate Standard delocalization contributing to bond stability.
LP (Cl) σ* (C-Si) Hyperconjugation Moderate Electron donation from chlorine lone pairs influencing the electron density around the silicon atom.
This table represents a conceptual summary of key interactions identifiable through NBO analysis on a molecule like 1,3-bis(chloromethyl)tetramethyldisiloxane, based on theoretical principles. Actual E(2) values require specific calculations.

Theoretical Investigations of Siloxane Bond Peculiarities

The Si-O-Si linkage, the defining feature of siloxanes, exhibits properties that distinguish it from its organic ether (C-O-C) counterpart. Its bond length is shorter (approx. 1.64 Å) than predicted by summing covalent radii, and the Si-O-Si bond angle is remarkably flexible and wide, typically around 145–160°. mdpi.comwikipedia.org These features are attributed to a combination of the bond's partial ionic character and the aforementioned pπ → dπ back-bonding. mdpi.com

Theoretical calculations on 1,3-bis(chloromethyl)tetramethyldisiloxane provide specific insights into how substituents modify these properties. The electronegative chloromethyl groups exert a significant electronic pull that propagates through the molecule. mdpi.com This inductive effect enhances the partial positive charge on the silicon atoms, making them better acceptors for the oxygen lone pair electrons. Consequently, the pπ → dπ interaction is strengthened, and the siloxane bond acquires a greater double-bond character. mdpi.com This is often described using resonance structures where the oxygen atom forms a partial double bond with the silicon atoms. mdpi.com

This electronic modulation has direct chemical consequences. For instance, a stronger double-bond character can increase the inertness of the siloxane bond towards certain electrophilic attacks. mdpi.com Furthermore, theoretical studies have explored how factors like the solvent environment can influence the electronic structure, as shown by calculated changes in partial atomic charges. mdpi.com

Interactive Table: Calculated Mulliken Partial Charges on Oxygen in 1,3-bis(chloromethyl)tetramethyldisiloxane
Solvent Partial Charge on Oxygen (e)
Vacuum -0.799
Water -0.806
Methanol (B129727) -0.805
Data sourced from theoretical calculations on 1,3-bis(chloromethyl)tetramethyldisiloxane, indicating a slight increase in the negative charge on the oxygen atom in polar protic solvents. mdpi.com

These computational investigations, supported by experimental evidence, confirm that the electronic nature of the siloxane bond is not static but is actively influenced by its substituent and environmental context, leading to the unique chemistry observed for this class of compounds. mdpi.com

Derivatization and Functionalization Strategies

Synthesis of Organometallic Derivatives

The chloromethyl groups in bis(chloromethyl)dimethylsilane are susceptible to nucleophilic attack by organometallic reagents, providing a straightforward route to form new carbon-silicon and carbon-carbon bonds. Reactions with Grignard and organolithium reagents are primary examples of this strategy.

The reaction of this compound with magnesium metal initiates the formation of a Grignard reagent. Studies show that in the presence of an electrophile like trimethylchlorosilane in tetrahydrofuran (B95107) (THF), the reaction proceeds through a mono-Grignard reagent intermediate, ClCH₂Me₂SiCH₂MgCl. researchgate.net This intermediate can then undergo either intermolecular C-Si coupling or intramolecular C-C coupling. researchgate.net

A significant application of this reactivity is the Grignard coupling reaction of bis(chloromethyl)diorganosilanes with diorganodichlorosilanes. koreascience.kr This reaction, typically conducted at the reflux temperature of THF, yields 1,1,3,3-tetraorgano-1,3-disilacyclobutanes, which are four-membered heterocyclic rings containing alternating silicon and carbon atoms. researchgate.netkoreascience.kr However, this process is often accompanied by the formation of linear oligomers or polymers known as polydiorganosilapropanes. researchgate.netkoreascience.kr The yields of the desired cyclic products can be modest and are influenced by steric factors. For instance, reactions with methyl-substituted dichlorosilanes give moderate yields (42-50%), while reactions with the bulkier dichlorodiphenylsilane (B42835) result in lower yields (7-18%) due to steric hindrance. koreascience.kr

The reaction is believed to involve the formation of highly reactive silacyclopropane (B577268) intermediates, which can then polymerize to form the oligomeric side products. researchgate.net

Table 1: Products from Grignard Coupling of Bis(chloromethyl)diorganosilanes with Diorganodichlorosilanes
Bis(chloromethyl)diorganosilaneDiorganodichlorosilane1,3-Disilacyclobutane ProductYield (%)
(ClCH₂)₂SiMe₂Cl₂SiMe₂1,1,3,3-Tetramethyl-1,3-disilacyclobutane42-50
(ClCH₂)₂SiMe₂Cl₂SiMePh1,3-Dimethyl-1,3-diphenyl-1,3-disilacyclobutane42-50
(ClCH₂)₂SiMePhCl₂SiMe₂1,3-Dimethyl-1,3-diphenyl-1,3-disilacyclobutane42-50
(ClCH₂)₂SiMe₂Cl₂SiPh₂1,1-Dimethyl-3,3-diphenyl-1,3-disilacyclobutane7-18
(ClCH₂)₂SiPh₂Cl₂SiPh₂1,1,3,3-Tetraphenyl-1,3-disilacyclobutane7-18

Data sourced from studies on Grignard coupling reactions. koreascience.kr

Organolithium reagents are generally more reactive than their Grignard counterparts. orgsyn.org The reaction of chlorosilanes with organolithium compounds typically proceeds smoothly via nucleophilic substitution to form new silicon-carbon bonds. orgsyn.org In the case of this compound, an organolithium reagent (R-Li) would be expected to displace the chloride ions from both chloromethyl groups to yield a disubstituted product, (RCH₂)₂Si(CH₃)₂.

Due to the high reactivity of organolithium reagents, their use can be limited by a lack of compatibility with other functional groups that may be present in the substrate. orgsyn.org While specific, detailed studies on the reaction of this compound with simple organolithiums like n-butyllithium are not extensively documented in the provided context, the synthesis of related lithiated species such as bis(lithiomethyl)dimethylsilane is known. smolecule.com This lithiated compound is itself a powerful reagent for creating more complex organosilicon structures. researchgate.netsmolecule.com

Introduction of Diverse Functional Groups

The chloromethyl groups are versatile handles for introducing a wide array of other functionalities through substitution reactions.

Hydrolysis: this compound is reactive towards water. smolecule.com The C-Cl bonds in the chloromethyl groups are susceptible to hydrolysis, a reaction that replaces the chlorine atoms with hydroxyl (-OH) groups. This transformation yields bis(hydroxymethyl)dimethylsilane and releases corrosive hydrochloric acid (HCl) gas. smolecule.com The resulting diol is a precursor that can undergo further condensation reactions to form silicon-containing polymers and materials.

Reduction: The chloromethyl groups can be reduced to methyl groups. This is typically achieved using a suitable reducing agent that can convert a carbon-halogen bond to a carbon-hydrogen bond. For example, the reduction of the two chloromethyl groups on this compound would yield trimethylsilane. Analogous transformations have been reported for similar compounds, such as the reduction of 1,2-bis(chlorodimethylgermyl)carborane and 1,2-bis(bromodimethylstannyl)carborane to their corresponding hydride derivatives using sodium cyanoborohydride. nih.gov This suggests that standard reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) could effectively reduce this compound.

This compound can be used to link silicon centers to carborane cages, creating hybrid inorganic-organic structures. The synthesis of B-silylmethyl-substituted m-carboranes can be achieved through the reaction of m-carborane (B99378) with chloro(chloromethyl)organylsilanes. This type of reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and elevated temperatures and pressures. The reaction proceeds via electrophilic substitution on the carborane cage. Another synthetic route involves the reaction of dilithio-o-carborane with appropriate chlorosilanes in a salt elimination reaction to form cyclic compounds. nih.gov These carborane-silicon materials are of interest for their thermal stability and potential applications in advanced materials.

Synthesis of Silicon-Containing Macrocycles and Oligomers

The bifunctional nature of this compound makes it an ideal monomer for the synthesis of both linear oligomers and cyclic macromolecules.

The Grignard coupling reaction of this compound is a notable route to oligomeric structures. researchgate.netkoreascience.kr As mentioned previously, this reaction often produces polydiorganosilapropanes alongside cyclic disilacyclobutanes. koreascience.kr The formation of these oligomers is proposed to occur through the polymerization of transient silacyclopropane intermediates. researchgate.net

Furthermore, this compound can act as a linker in the synthesis of larger silicon-containing macrocycles. By reacting it with other bifunctional molecules, such as diols or diamines, under high-dilution conditions, intramolecular cyclization is favored over intermolecular polymerization. This strategy allows for the construction of a variety of macrocyclic ethers, amines, and other heterocyclic systems incorporating a dimethylsilyl moiety into the ring structure. While many complex macrocycles are built using multi-step strategies, the direct use of this compound provides a convergent approach to certain silicon-containing cyclic structures. nih.govnih.govmdpi.com

Preparation of Specialty Silanes and Siloxanes

This compound serves as a key starting material for a variety of specialty organosilanes through the targeted functionalization of its chloromethyl groups. These derivatization strategies include Grignard coupling reactions to form cyclic carbosilanes and nucleophilic substitution reactions to introduce functionalities like azides, amines, hydroxides, and ethers. These functionalized silanes are precursors for advanced materials, including polymers and siloxanes.

Grignard Coupling for 1,3-Disilacyclobutanes

One of the prominent applications of this compound is in the synthesis of 1,3-disilacyclobutane derivatives. These strained cyclic compounds are important monomers for the ring-opening polymerization to produce polycarbosilanes. The synthesis is typically achieved via an intramolecular-type Grignard coupling reaction, where this compound is reacted with magnesium and a diorganodichlorosilane in a solvent like tetrahydrofuran (THF).

The reaction proceeds by first forming a Grignard reagent from this compound, which then couples with the diorganodichlorosilane. The yields of the resulting 1,3-disilacyclobutanes are influenced by the steric hindrance of the substituents on the dichlorosilane (B8785471). Current time information in Bangalore, IN. For instance, reactions with methyl-substituted dichlorosilanes give moderate yields, while reactions with bulkier groups like phenyl-substituted dichlorosilanes result in significantly lower yields. Current time information in Bangalore, IN.

Table 1: Synthesis of 1,3-Disilacyclobutanes via Grignard Coupling of this compound with Dichlorosilanes Current time information in Bangalore, IN.

Reactant 1Reactant 2ProductYield (%)
This compoundDimethyldichlorosilane1,1,3,3-Tetramethyl-1,3-disilacyclobutane50
This compoundMethylphenyldichlorosilane1,3-Dimethyl-1,3-diphenyl-1,3-disilacyclobutane42
This compoundDiphenyldichlorosilane1,1-Dimethyl-3,3-diphenyl-1,3-disilacyclobutane18

Nucleophilic Substitution Reactions

The chlorine atoms on the methyl groups of this compound are readily displaced by a variety of nucleophiles, opening pathways to a diverse range of functionalized silanes. These reactions are typically performed in a suitable polar aprotic solvent.

Azide (B81097) and Amine Functionalization: Reaction with sodium azide (NaN₃) in a solvent such as dimethylformamide (DMF) smoothly converts this compound into bis(azidomethyl)dimethylsilane. This diazide is a stable, energetic material that serves as a key intermediate. It can be efficiently reduced, for example using lithium aluminum hydride (LiAlH₄) in diethyl ether, to yield bis(aminomethyl)dimethylsilane, a useful diamine for further derivatization or polymerization.

Hydroxide and Ether Functionalization: The compound can be converted to bis(hydroxymethyl)dimethylsilane, a diol precursor. This is typically achieved via a two-step process involving reaction with potassium acetate (B1210297) to form the diacetate ester, followed by hydrolysis. Direct reaction with alkoxides or phenoxides, such as sodium methoxide (B1231860) or sodium phenoxide, provides a direct route to ether-functionalized silanes. These derivatives, containing flexible ether linkages, are of interest for creating new types of polymers and materials.

The bis(hydroxymethyl)dimethylsilane derivative is a particularly important specialty silane (B1218182) as it can act as a precursor for specialty siloxanes through condensation reactions, although specific examples of this conversion are not extensively detailed in the literature.

Table 2: Nucleophilic Substitution Reactions of this compound

NucleophileSolventProduct
Sodium Azide (NaN₃)DMFBis(azidomethyl)dimethylsilane
Potassium Acetate (CH₃COOK)Acetic AcidBis(acetoxymethyl)dimethylsilane
Sodium Iodide (NaI)AcetoneBis(iodomethyl)dimethylsilane
Sodium Methoxide (NaOCH₃)Methanol (B129727)Bis(methoxymethyl)dimethylsilane
Sodium Phenoxide (NaOPh)DMFBis(phenoxymethyl)dimethylsilane

These derivatization strategies highlight the versatility of this compound as a precursor for creating a wide range of specialty silanes with tailored functionalities for applications in polymer chemistry and materials science.

Analytical Techniques for Characterization of Bis Chloromethyl Dimethylsilane and Its Derivatives

Spectroscopic Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of Bis(chloromethyl)dimethylsilane and its derivatives. These techniques provide detailed information about the connectivity of atoms and the types of functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural analysis of this compound. Both ¹H and ¹³C NMR are used to confirm the identity and purity of the compound by identifying the chemical environments of the hydrogen and carbon atoms. chemicalbook.com

In the ¹H NMR spectrum of this compound, the protons of the dimethylsilyl group [(CH₃)₂Si] and the chloromethyl groups [CH₂Cl] appear as distinct signals. The integration of these signals corresponds to the ratio of protons in the molecule (6:4). For instance, in a spectrum recorded in carbon tetrachloride (CCl₄), the methyl protons typically appear at a chemical shift (δ) of approximately 0.55 ppm, while the methylene (B1212753) protons of the chloromethyl group appear further downfield at around 2.89 ppm. chemicalbook.com

For derivatives, such as polysiloxanes or other modified silanes, NMR provides critical information about the success of a reaction and the structure of the resulting product. For example, in the synthesis of functionalized polysilalkylene siloxane monomers, ¹H NMR is used to characterize intermediates and final products like 1,1-Bis(chlorodimethylsilylpropyl)-1,1-dimethylsilane and 1,6-Bis(chloromethylphenylsilyl)hexane. sciepub.comsciepub.com Furthermore, ²⁹Si NMR can provide direct information about the silicon environment, which is valuable for characterizing silicon-containing compounds. nih.gov

Table 1: Representative ¹H NMR Data for Chloro(chloromethyl)dimethylsilane

ParameterChemical Shift (ppm)
D(A) - Si-CH₃0.550
D(B) - Si-CH₂-Cl2.892
Solvent: 10 vol% in CCl₄

Source: Schmidbaur, H. & Waldmann, S. Chem. Ber. 97, 3381 (1964) chemicalbook.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound and its derivatives by measuring the absorption of infrared radiation. nih.gov The FT-IR spectrum of a molecule displays characteristic absorption bands corresponding to the vibrations of specific chemical bonds.

For this compound, the spectrum would be expected to show characteristic peaks for Si-CH₃, Si-CH₂, and C-Cl bonds. In its polymeric derivatives, such as poly(silyl ether)s or polysiloxanes (dimethicone), FT-IR is essential for confirming the structure. researchgate.netthermofisher.com For example, in dimethicone, characteristic IR peaks include Si-CH₃ asymmetric rock (789–796 cm⁻¹), a double peak for asymmetric Si-O-Si stretch (1007–1074 cm⁻¹), a sharp peak for CH₃ symmetric bend (~1258 cm⁻¹), and an asymmetric CH₃ stretch (2950–2960 cm⁻¹). thermofisher.com The presence or absence of these bands can confirm the polymerization or modification of the original monomer.

Table 2: Characteristic FT-IR Absorption Bands for Dimethicone (a Polysiloxane Derivative)

Functional GroupWavenumber (cm⁻¹)Vibration Type
Si-CH₃789–796Asymmetric Rock
Si-O-Si1007–1074Asymmetric Stretch and Bend
CH₃ (on Si)~1258Symmetric Bend
CH₃2950–2960Asymmetric Stretch

Source: Thermo Fisher Scientific thermofisher.com

X-ray Analysis and X-ray Crystallography

X-ray analysis, particularly single-crystal X-ray crystallography, provides definitive proof of a molecule's three-dimensional structure, including bond lengths and angles. mdpi.com While this compound is a liquid at room temperature, its crystalline derivatives can be analyzed using this technique. sigmaaldrich.com

For organometallic or other crystalline derivatives of this compound, X-ray crystallography can reveal detailed structural information. For instance, the analysis of a cyclohexadienyl iron trifluoromethyl complex, a type of organometallic derivative, involved mounting a single crystal on a diffractometer to collect data that ultimately confirmed its molecular geometry. mdpi.com Similarly, the structures of symmetrical bis(benzhydryl)ethers, which can be synthesized from related precursors, have been elucidated using X-ray analysis, providing precise information on their solid-state conformation. researchgate.net This technique is invaluable for unambiguously determining the spatial arrangement of atoms within a crystalline solid. mdpi.com

Chromatographic Techniques

Chromatographic methods are essential for separating components of a mixture and are widely used for the purification and purity assessment of this compound and for analyzing the molecular weight distribution of its polymeric derivatives.

Gas Chromatography (GC)

Gas Chromatography (GC) is a primary technique for assessing the purity of volatile compounds like this compound. sigmaaldrich.com In GC, the sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the column's stationary phase. A detector, often a Flame Ionization Detector (FID) or a mass spectrometer (MS), is used to quantify the separated components. nih.govbis.gov.in

Commercial suppliers of this compound often state the purity as determined by GC, with typical values being above 97%. sigmaaldrich.comlaboratoriumdiscounter.nl GC-MS, a hyphenated technique, provides further confidence in peak identification by furnishing the mass spectrum of each separated component, which serves as a molecular fingerprint. nih.govchemicalbook.com This method is also crucial for detecting and quantifying any impurities or by-products from the synthesis of the compound. bis.gov.in

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the principal method for characterizing the molecular weight and molecular weight distribution (polydispersity) of polymers derived from this compound. azom.comfiveable.me This technique separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. fiveable.me

When this compound is used to synthesize polymers, such as polysiloxanes or poly(silyl ether)s, GPC is employed to monitor the polymerization process and to characterize the final product. azom.com The sample is dissolved in a suitable solvent and passed through a column packed with porous gel. Larger polymer chains cannot enter the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and elute later. slideshare.net By calibrating the column with polymer standards of known molecular weights, the molecular weight distribution of the sample can be determined. researchgate.net GPC is a vital tool for quality control in polymer manufacturing, as the molecular weight distribution significantly influences the physical properties of the polymer. polymerchar.com

Thermal Analysis

Thermal analysis techniques are essential for determining the thermal stability and phase behavior of polymeric materials derived from this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate the thermal stability of materials. For polysiloxanes, the class of polymers to which derivatives of this compound belong, TGA reveals high thermal stability. The onset of thermal degradation for polydimethylsiloxane (B3030410) (PDMS), a representative polysiloxane, can be in the range of 300-400°C. acs.org

The thermal stability of polysiloxanes is attributed to the strength of the silicon-oxygen (Si-O) bond. acs.org The degradation of polysiloxanes can proceed through various mechanisms, including chain scission and rearrangement reactions, which can be influenced by the presence of functional groups. The introduction of groups like cyclodisilazane into the polysiloxane backbone has been shown to alter the degradation profile and increase the char yield. oup.com The presence of ionic impurities can also catalyze degradation at lower temperatures. acs.org

For polymers derived from this compound, the chloromethyl groups provide reactive sites for cross-linking or further functionalization. The resulting network structure is expected to enhance thermal stability compared to linear analogues. TGA can be used to assess the effectiveness of these modifications in improving the material's performance at elevated temperatures.

A representative TGA data table for a hypothetical cross-linked polymer derived from this compound is presented below, illustrating the type of information that can be obtained.

Parameter Value (under N2 atmosphere)
Onset of Decomposition (Tonset) ~350 °C
Temperature at 5% Weight Loss (Td5) > 400 °C
Temperature at Maximum Decomposition Rate ~450 °C
Char Yield at 800 °C > 40%

These values are indicative and would vary depending on the specific polymer architecture and the curing conditions.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. dtu.dk It is a key technique for determining the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of polymers. dtu.dkazom.com

Polysiloxanes are known for their low glass transition temperatures, which imparts them with flexibility at low temperatures. For example, polydimethylsiloxane (PDMS) exhibits a Tg around -125°C and a melting point around -40°C. pressbooks.pub DSC analysis of silicones typically shows a step change in the heat flow at the glass transition, followed by an exothermic peak for crystallization (on heating a rapidly cooled sample) and an endothermic peak for melting. pressbooks.pubresearchgate.net

The thermal history and the rate of heating or cooling can significantly affect the DSC thermogram of polysiloxanes. oup.com The introduction of cross-links or bulky side groups into the polysiloxane chain, which would be the case for polymers derived from this compound, is expected to restrict chain mobility. This would lead to an increase in the glass transition temperature compared to linear PDMS. The degree of cure and the cross-link density can be correlated with the magnitude of the change in Tg.

The following table summarizes the expected thermal transitions for a polysiloxane derived from this compound as determined by DSC.

Thermal Transition Expected Temperature Range Description
Glass Transition (Tg) -100 to -50 °CTransition from a rigid, glassy state to a more flexible, rubbery state.
Crystallization (Tc) Dependent on thermal historyExothermic process, ordering of polymer chains.
Melting (Tm) Dependent on polymer structureEndothermic process, disruption of crystalline regions.

These transitions are key indicators of the material's service temperature range and its physical state under different conditions.

Surface Characterization Techniques

The surface properties of materials derived from this compound are critical for applications such as coatings, adhesives, and surface modification.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. oup.com

XPS is particularly well-suited for characterizing surfaces that have been modified with organosilanes. nih.gov For a surface treated with this compound or a polymer derived from it, XPS can confirm the presence of the silicone layer and provide information about its chemical structure. The primary elements expected to be detected are Silicon (Si), Carbon (C), Oxygen (O), and Chlorine (Cl).

High-resolution XPS spectra of the individual elements can provide detailed chemical bonding information. For example, the Si 2p spectrum can confirm the presence of Si-C and Si-O bonds. The C 1s spectrum can be deconvoluted to identify different carbon environments, such as C-Si, C-H, and C-Cl. The presence and chemical state of chlorine can be confirmed from the Cl 2p spectrum. This level of detail is crucial for verifying the successful grafting of the silane (B1218182) and for understanding the surface chemistry after subsequent reactions involving the chloromethyl groups.

A representative table of expected binding energies for a surface modified with a polymer derived from this compound is provided below.

Photoelectron Peak Expected Binding Energy (eV) Corresponding Functional Group
Si 2p~102Si-O-C / Si-O-Si
C 1s~284.8C-C, C-H
C 1s~286.5C-O / C-Si
C 1s~288.0C-Cl
O 1s~532.5Si-O-Si / Si-O-C
Cl 2p~200C-Cl

These binding energies are approximate and can shift slightly depending on the specific chemical environment.

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to scan the surface of a sample and generate images that reveal information about the surface topography and composition. pressbooks.pub It is an invaluable tool for visualizing the morphology of polymers and functionalized surfaces at the micro- and nanoscale. azom.com

When coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), SEM can also provide elemental analysis of the sample surface. This allows for the mapping of the distribution of elements like silicon and chlorine, providing further evidence of the presence and distribution of the silane-derived material. Changes in surface morphology resulting from chemical modifications, such as the chloromethylation of a polymer substrate, can also be effectively monitored using SEM. researchgate.net

The information obtained from SEM is often qualitative, providing a visual representation of the surface. However, quantitative information, such as particle size and pore size distributions, can also be extracted through image analysis. The sample preparation for SEM is relatively straightforward, although non-conductive polymer samples may require a thin coating of a conductive material, such as gold or carbon, to prevent charging effects. youtube.com

Q & A

Basic Research Question

  • Ventilation : Use fume hoods due to volatile chlorinated vapors (flash point: 22°C) .
  • Personal protective equipment (PPE) : Acid-resistant gloves and goggles to prevent skin/eye contact (H314/H290 hazards) .
  • Storage : Inert atmosphere (N₂/Ar) and flame-resistant cabinets (UN 1993, Class 3/8) to mitigate flammability and corrosion risks .
  • Waste disposal : Neutralize with alkaline solutions (e.g., NaOH) before transferring to hazardous waste facilities .

How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound?

Advanced Research Question
Discrepancies often arise from impurities or measurement methodologies. For example:

  • Boiling point : Literature values range from 115–149°C. Validate via differential scanning calorimetry (DSC) under standardized pressure (1 atm) .
  • Solubility : Claims of water decomposition vs. partial solubility in non-polar solvents require controlled titrations with Karl Fischer analysis for trace moisture quantification .
  • Cross-reference multiple databases (e.g., NIST Chemistry WebBook) and report measurement conditions (e.g., purity grade, instrumentation) to ensure reproducibility .

What experimental design considerations are essential for using this compound in polymer synthesis?

Advanced Research Question
In polycarbosilane synthesis:

  • Monomer ratios : Excess silane may lead to branching; use stoichiometric calculations (e.g., Carothers equation) to predict degree of polymerization .
  • Catalyst selection : Transition-metal catalysts (e.g., Pt/C) enhance Si–C bond formation but require strict anhydrous conditions to prevent hydrolysis .
  • In-situ monitoring : FTIR or Raman spectroscopy tracks Si–CH₂–Si linkage formation (peaks at 1250–1100 cm⁻¹) .
  • Post-synthesis analysis : Gel permeation chromatography (GPC) evaluates molecular weight distribution and polydispersity .

How should researchers address conflicting toxicological data for this compound in in vitro vs. in vivo studies?

Advanced Research Question

  • In vitro : Cell-line studies (e.g., HepG2) may underestimate toxicity due to metabolic differences. Use primary hepatocytes with cytochrome P450 co-factors to simulate in vivo metabolism .
  • In vivo : Rodent studies report respiratory irritation (LC₅₀: 250 ppm). Reconcile discrepancies by standardizing exposure duration and route (e.g., inhalation vs. dermal) .
  • Meta-analysis : Apply COSMOS-E guidelines to systematically review dose-response relationships and adjust for confounding variables (e.g., species-specific detox pathways) .

What methodologies are recommended for detecting trace degradation products of this compound during long-term storage?

Advanced Research Question

  • Headspace GC-MS : Identifies volatile degradation products (e.g., HCl, chloromethane) .
  • NMR stability studies : Monitor Si–CH₂Cl bond integrity over time under varying temperatures (4°C vs. 25°C) .
  • Accelerated aging tests : Expose samples to UV light or humidity and quantify decomposition kinetics using Arrhenius models .

How can computational modeling (e.g., DFT) aid in predicting the reactivity of this compound in novel reactions?

Advanced Research Question

  • Reactivity parameters : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the Si center (LUMO: −1.5 eV) is prone to nucleophilic attack .
  • Transition-state analysis : Simulate Si–Cl bond cleavage energetics to optimize catalysts (e.g., B3LYP/6-31G* basis sets) .
  • Solvent effects : Use COSMO-RS models to predict solvation free energies in polar aprotic solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.